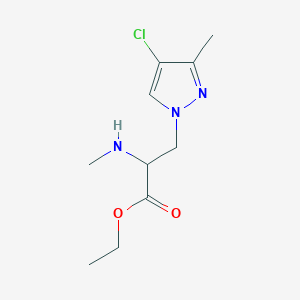
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a chlorine atom and a methyl group, an ethyl ester group, and a methylamino group
準備方法
The synthesis of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methyl-1H-pyrazole and ethyl 2-bromo-2-(methylamino)acetate. The reaction conditions usually require a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrazole ring attacks the bromoacetate, forming the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways and physiological processes.
類似化合物との比較
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity.
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate: Lacks the methylamino group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
ethyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)9(12-3)6-14-5-8(11)7(2)13-14/h5,9,12H,4,6H2,1-3H3 |
InChIキー |
MREBRONHTYIFTH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CN1C=C(C(=N1)C)Cl)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)



![[4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13637304.png)



![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)





